![molecular formula C16H13Cl2N3O2 B12573873 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride CAS No. 189352-50-9](/img/structure/B12573873.png)

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

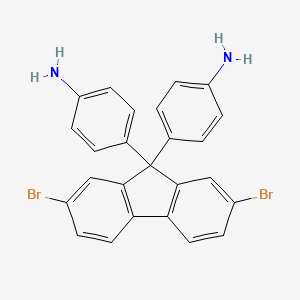

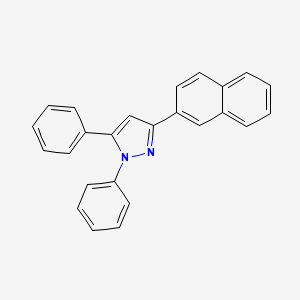

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Diazenylgruppe (N=N) aus, die mit einem Dimethylaminophenylring und einem Benzolring verknüpft ist, der mit Dicarbonyl-dichloridgruppen substituiert ist. Sie wird aufgrund ihrer Reaktivität und ihres Potenzials zur Bildung verschiedener chemischer Produkte in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid umfasst in der Regel einen mehrstufigen Prozess. Der erste Schritt beinhaltet häufig die Diazotierung von 4-(Dimethylamino)anilin zur Bildung des Diazoniumsalzes, das dann mit einem Benzolderivat gekoppelt wird, das Dicarbonylgruppen enthält. Die Reaktionsbedingungen erfordern in der Regel saure oder basische Umgebungen, kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschte Produktbildung sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig Reinigungsschritte wie Umkristallisation oder Chromatographie, um Verunreinigungen und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung verschiedener Oxidationsmittel zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Diazenylgruppe aufbrechen und zur Bildung von Aminen führen.

Substitution: Die Dicarbonyl-dichloridgruppen können an nucleophilen Substitutionsreaktionen teilnehmen und Ester oder Amide bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkohole oder Amine. Die Reaktionsbedingungen variieren, beinhalten aber häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die Reaktionen effizient zu fördern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Chinone entstehen, durch Reduktion können Amine gebildet werden und durch Substitutionsreaktionen können Ester oder Amide entstehen.

Wissenschaftliche Forschungsanwendungen

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Wird als Vorläufer für die Synthese komplexer organischer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen.

Medizin: Erfforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung und diagnostischer Tools.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine reaktiven funktionellen Gruppen. Die Diazenylgruppe kann an Elektronentransferreaktionen teilnehmen, während die Dicarbonyl-dichloridgruppen kovalente Bindungen mit Nucleophilen bilden können. Diese Wechselwirkungen können verschiedene molekulare Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen .

Wissenschaftliche Forschungsanwendungen

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride is utilized in various scientific research fields:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic tools.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The diazenyl group can participate in electron transfer reactions, while the dicarbonyl dichloride groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Boc-4-AP: Eine Verbindung, die als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet wird.

4-ANPP: Ein weiteres Zwischenprodukt bei der Synthese von Fentanyl, das für seine ähnliche Struktur und Reaktivität bekannt ist.

N-Phenethyl-4-Piperidinon: Wird bei der Synthese verschiedener Arzneimittel verwendet und weist strukturelle Ähnlichkeiten mit 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid auf.

Einzigartigkeit

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzol-1,3-dicarbonyl-dichlorid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die eine eindeutige Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen und verschiedene Produkte zu bilden, macht es in Forschung und Industrie wertvoll.

Eigenschaften

CAS-Nummer |

189352-50-9 |

|---|---|

Molekularformel |

C16H13Cl2N3O2 |

Molekulargewicht |

350.2 g/mol |

IUPAC-Name |

5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarbonyl chloride |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-21(2)14-5-3-12(4-6-14)19-20-13-8-10(15(17)22)7-11(9-13)16(18)23/h3-9H,1-2H3 |

InChI-Schlüssel |

AJKFZCSBQQDKCT-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)